6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique triazolo-pyrazine structure, which contributes to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine ring system . This catalyst-free and eco-friendly method demonstrates good functional group tolerance and yields the target compound efficiently.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The use of microwave irradiation can significantly reduce reaction times and improve yields, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Cyclization Agents: Cyclization reactions often involve the use of strong bases or acids to facilitate ring closure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used in the study of enzyme inhibition and molecular interactions, particularly in the context of kinase inhibition.
Pharmaceutical Development: The compound serves as a scaffold for the design and synthesis of novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of cellular signaling pathways that are critical for cell proliferation and survival . This inhibition results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties and potential anticancer applications.
Uniqueness: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in drug design .
Properties
Molecular Formula |
C5H4ClN5 |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C5H4ClN5/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H,(H2,7,10) |
InChI Key |
VYRDBKOHHVMEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NC(=NN21)N)Cl |
Origin of Product |
United States |
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